3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a naphthalene moiety attached to a benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuro[3,2-d]pyrimidines .
Scientific Research Applications
3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the attached functional groups.
Thieno[3,2-d]pyrimidin-4-amine: Another related compound with a thieno ring instead of a benzofuro ring.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds have a pyrrolo ring and exhibit similar biological activities.
Uniqueness
3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety and benzofuro[3,2-d]pyrimidine core make it a versatile compound for various applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-(naphthalen-1-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21-20-19(17-10-3-4-11-18(17)25-20)22-13-23(21)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGBJXXLYKXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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